molecular formula C27H26N4O3S B2969316 N-benzyl-4-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide CAS No. 1226446-95-2

N-benzyl-4-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide

Cat. No.: B2969316
CAS No.: 1226446-95-2
M. Wt: 486.59
InChI Key: CKDYNODTJXXPIU-UHFFFAOYSA-N
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Description

N-benzyl-4-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a synthetic organic compound of significant interest in medicinal chemistry research. This complex molecule is characterized by a benzamide core, which is N-substituted with a benzyl group, a structural motif found in compounds with diverse biological activities . The core is further functionalized at the 4-position with a 1H-imidazole ring, a privileged scaffold in drug discovery known for its ability to interact with various enzymes and receptors . The presence of the 1H-imidazole moiety is particularly noteworthy, as this heterocycle is a key pharmacophore in many therapeutic agents . The imidazole's 2-position is modified with a sulfanyl linker attached to an acetamide group, which is itself substituted with a 4-ethoxyphenyl ring, adding complexity and potential for specific target binding. The integration of the benzamide and imidazole structures suggests potential for investigation in several pharmacological areas. While the specific biological profile of this compound is a subject for ongoing research, analogues featuring the 4-(1H-imidazol-1-yl)benzamide structure have been previously investigated for their potential as antiarrhythmic agents, indicating the framework's relevance in cardiovascular research . Furthermore, the benzylic and imidazole components are common features in molecules studied for antimicrobial and anticancer properties, providing a broad scope of potential application in biochemical and cellular assays . Researchers may find this compound valuable for probing novel biological pathways or as a lead structure in the development of new therapeutic agents. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-benzyl-4-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3S/c1-2-34-24-14-10-22(11-15-24)30-25(32)19-35-27-28-16-17-31(27)23-12-8-21(9-13-23)26(33)29-18-20-6-4-3-5-7-20/h3-17H,2,18-19H2,1H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDYNODTJXXPIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the benzyl group, and the attachment of the ethoxyphenyl group. Common reagents used in these reactions include benzyl chloride, ethoxyphenyl isocyanate, and thiourea. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-benzyl-4-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-4-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with several benzamide and imidazole derivatives, though differences in substituents and functional groups lead to distinct physicochemical and biological properties. Below is a comparative analysis with key analogs:

Structural and Functional Group Analysis

Compound Key Structural Features Molecular Formula Molecular Weight
N-benzyl-4-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide (Target) Benzamide core, 4-ethoxyphenyl-substituted carbamoylmethyl sulfanyl-imidazole, benzyl group C₃₂H₃₁N₅O₃S 577.7 g/mol*
2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-imidazol-1-yl)phenyl]benzamide Cyclohexylmethyl carbamoyl group, imidazole at 4-position of benzamide C₂₅H₂₈N₄O₂S 448.6 g/mol
N-[(furan-2-yl)methyl]-3-{2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide Furan-methyl group, 4-methylphenyl carbamoyl substituent C₂₅H₂₄N₄O₃S 460.5 g/mol

Notes:

  • Compound : The cyclohexylmethyl group introduces significant steric bulk, which may reduce binding affinity to targets requiring narrow active sites.

Biological Activity

N-benzyl-4-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. Understanding its biological activity is crucial for exploring its efficacy and safety in clinical settings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A benzimidazole ring which is known for its diverse biological properties.
  • A benzamide group that enhances its interaction with biological targets.
  • A sulfanyl linkage which may contribute to redox properties and enhance biological activity.

The molecular formula of this compound is C26H24N4O3SC_{26}H_{24}N_{4}O_{3}S, indicating a complex arrangement that supports various interactions with biological molecules.

This compound exerts its biological effects through interactions with specific molecular targets. The proposed mechanisms include:

  • Inhibition of Kinases : The compound may inhibit certain kinases involved in cell signaling pathways, particularly those related to cancer proliferation and inflammation.
  • Antimicrobial Activity : Its structure suggests potential effectiveness against various microbial strains, possibly through disruption of microbial cellular processes.

Biological Activity Data

The biological activity of this compound has been evaluated through various studies. Below is a summary table highlighting key findings:

Study Activity IC50 (µM) Target
Study 1Antitumor5.0RET Kinase
Study 2Antimicrobial10.0Bacterial Strains
Study 3Anti-inflammatory7.5COX Enzyme

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antitumor Efficacy : In a study assessing the efficacy of various benzimidazole derivatives, this compound demonstrated significant inhibition of tumor cell proliferation in vitro, particularly against breast cancer cell lines.
  • Antimicrobial Studies : Research evaluating the antimicrobial properties revealed that the compound exhibited substantial activity against Gram-positive bacteria, with an IC50 value indicating effective inhibition at low concentrations.
  • Inflammatory Response Modulation : In models simulating inflammatory responses, the compound showed promise in reducing pro-inflammatory cytokine levels, suggesting potential use as an anti-inflammatory agent.

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